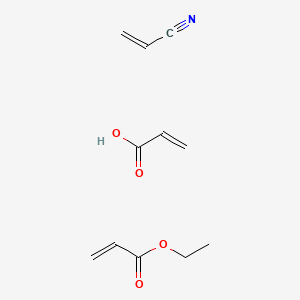

Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

Overview

Description

Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is a compound that combines the properties of ethyl acrylate, acrylic acid, and acrylonitrile. These components are widely used in the production of polymers, resins, and various industrial applications. Ethyl acrylate is known for its use in paints, textiles, and non-woven fibers . Acrylic acid is a key monomer in the production of superabsorbent polymers, while acrylonitrile is essential in the manufacture of plastics, rubbers, and carbon fibers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ethyl Acrylate: Ethyl acrylate is typically produced by the acid-catalyzed esterification of acrylic acid, which is itself produced by the oxidation of propylene.

Acrylic Acid: Acrylic acid is produced through the oxidation of propylene, followed by a two-step process involving acrolein.

Acrylonitrile: Acrylonitrile is produced via the Sohio process, which involves the ammoxidation of propylene over a bismuth molybdate-based catalyst.

Industrial Production Methods:

Ethyl Acrylate: Industrial production involves continuous processes with acid catalysts and polymerization inhibitors to prevent unwanted reactions.

Acrylic Acid: Large-scale production uses propylene oxidation in reactors designed to handle high temperatures and pressures.

Acrylonitrile: The Sohio process is the dominant industrial method, utilizing large reactors and catalysts to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

Polymerization: All three components can undergo polymerization reactions to form homopolymers or copolymers.

Esterification: Ethyl acrylate is formed through esterification reactions involving acrylic acid.

Ammoxidation: Acrylonitrile is produced through the ammoxidation of propylene.

Common Reagents and Conditions:

Catalysts: Acid catalysts for esterification, bismuth molybdate for ammoxidation

Conditions: High temperatures and pressures for oxidation and ammoxidation reactions

Major Products:

Polymers: Various polymers including resins, plastics, and rubbers.

Intermediates: Pharmaceutical intermediates and specialty chemicals.

Scientific Research Applications

Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is used in a wide range of scientific research applications:

Chemistry: As a monomer in the synthesis of various polymers and copolymers.

Biology: In the development of biomedical materials such as contact lenses and bone cements.

Medicine: Used in the production of pharmaceutical intermediates.

Industry: Essential in the manufacture of paints, textiles, non-woven fibers, and carbon fibers

Mechanism of Action

The mechanism of action for ethylacrylate acrylic acid acrylonitrile involves polymerization and copolymerization reactions. The vinyl groups in ethyl acrylate and acrylic acid allow for polymerization, while the nitrile group in acrylonitrile provides additional reactivity for forming high-strength polymers . The molecular targets include the carbon-carbon double bonds and nitrile groups, which participate in various chemical reactions to form stable polymers .

Comparison with Similar Compounds

Methyl Acrylate: Similar to ethyl acrylate but with a methyl group instead of an ethyl group.

Methacrylic Acid: Similar to acrylic acid but with a methyl group on the alpha carbon.

Methacrylonitrile: Similar to acrylonitrile but with a methyl group on the alpha carbon.

Uniqueness: Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is unique due to its combination of properties from ethyl acrylate, acrylic acid, and acrylonitrile. This combination allows for the production of a wide range of polymers with diverse applications in various industries .

Properties

CAS No. |

29009-41-4 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

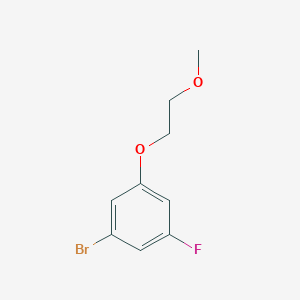

ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.C3H3N.C3H4O2/c1-3-5(6)7-4-2;1-2-3-4;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2;2H,1H2,(H,4,5) |

InChI Key |

OQWSDRWPCLZAFU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C.C=CC#N.C=CC(=O)O |

Related CAS |

29009-41-4 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Bromoacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B8572507.png)

![(11aR)-1,2,3,10,11,11a-Hexahydro-5H-Pyrrolo[2,1-c][1,4]Benzodiazepin-5,11-Dione](/img/structure/B8572524.png)

![5-Phenylbenzo[b]thiophene](/img/structure/B8572548.png)

![Ethyl 2-[2-(2,4,6-trichlorophenyl)hydrazinylidene]butanoate](/img/structure/B8572555.png)

![3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B8572563.png)

![Methyl 1-[2-(diethylamino)ethyl]cyclopentanecarboxylate](/img/structure/B8572580.png)